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Methyl 3-(aminomethyl)hexanoate

Cat. No.: B13522873
M. Wt: 159.23 g/mol
InChI Key: WANMCLCPYGQCEC-UHFFFAOYSA-N
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Description

Contextualization within Amino Ester Chemistry

Amino esters are a class of organic compounds that contain both an amine and an ester functional group. taylorandfrancis.com Methyl 3-(aminomethyl)hexanoate is specifically a β-amino ester, meaning the amino group is attached to the carbon atom beta to the ester's carbonyl group. This structural arrangement is significant and is often achieved through synthetic methods like the aza-Michael addition of an amine to an acrylate (B77674) moiety. acs.org

The chemistry of β-amino esters is a field of active research. For instance, studies have explored their use as building blocks for dynamic covalent networks. acs.org These networks can exhibit thermally reversible properties, where the β-amino ester linkage can undergo dynamic exchange through mechanisms like a retro-aza-Michael reaction and transesterification. acs.org Furthermore, the development of synthetic protocols, such as the 1,8-diazabicyclo[5.4.0]undecane-7-ene (DBU)-mediated hydroalkylation of enamides, provides metal-free and mild conditions for preparing a variety of β-amino esters. acs.org

This class of compounds is also fundamental to the synthesis of poly(β-amino esters) (PBAEs), a class of biodegradable polymers. nih.govrsc.org These polymers are synthesized through the conjugate addition of amines to diacrylates and are investigated for biomedical applications, such as creating nanoparticles for gene delivery. taylorandfrancis.comnih.gov

Significance as a Synthetic Intermediate and Building Block

The dual functionality of this compound, possessing both a nucleophilic amino group and an electrophilic ester group, makes it a potentially valuable synthetic intermediate. The amino group can react with various electrophiles, while the ester can undergo hydrolysis, amidation, or reduction. This versatility allows for the construction of more complex molecular architectures. ontosight.ai

While direct applications of this compound are not widely documented, the utility of β-amino esters as building blocks is well-established. They are key components in the creation of functional materials, such as pH-sensitive, self-assembling micelles for drug delivery vehicles. taylorandfrancis.com The ability of β-amino esters to act as dynamic building blocks for adaptable networks highlights their importance in materials science. acs.org The fundamental structure serves as a scaffold that can be modified to introduce a wide range of chemical and physical properties into larger molecules and polymers.

Overview of Research Trajectories for Related Chemical Structures

Research into chemical structures related to this compound provides insight into its potential areas of application. A significant related compound is 3-(aminomethyl)-5-methylhexanoic acid, the corresponding carboxylic acid, which is also known as Pregabalin (B1679071) in its (S)-enantiomeric form. google.comnih.gov Pregabalin is a gamma-aminobutyric acid (GABA) analogue used as a pharmaceutical agent. nih.govlupinepublishers.com Extensive research has focused on developing efficient and cost-effective synthetic routes to (S)-Pregabalin, highlighting the industrial importance of this structural class. google.comlupinepublishers.com

Another major research trajectory involves the synthesis and application of poly(β-amino esters) (PBAEs). nih.gov These biodegradable polymers are created from various amine and diacrylate monomers and are explored for their potential in non-viral gene delivery. taylorandfrancis.comnih.gov The ability of PBAEs to condense DNA into nanoparticles makes them a promising system for gene therapy research. nih.gov Scientists are also designing environmentally friendly polymerization processes, using methods like microwave irradiation without solvents or catalysts, to produce PβAEs for use as drug delivery systems for various therapeutic agents. rsc.org The structural diversity that can be achieved by varying the monomers allows for the fine-tuning of the polymers' properties for specific applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B13522873 Methyl 3-(aminomethyl)hexanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 3-(aminomethyl)hexanoate

InChI

InChI=1S/C8H17NO2/c1-3-4-7(6-9)5-8(10)11-2/h7H,3-6,9H2,1-2H3

InChI Key

WANMCLCPYGQCEC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)OC)CN

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Aminomethyl Hexanoate and Analogous Amino Esters

Racemic Synthesis Approaches

Racemic synthesis provides a direct route to β-amino esters, often serving as a foundational strategy from which enantioselective methods are developed. These approaches typically involve the formation of the crucial carbon-nitrogen bond at the β-position relative to the ester carbonyl group.

Direct Amination Strategies for Hexanoate (B1226103) Esters

Direct amination of esters presents a straightforward conceptual approach to a-amino esters, though it often faces challenges related to the reactivity of the ester carbonyl and the nucleophilicity of the amine. organic-chemistry.orgnih.govrsc.org One common method involves the α-halogenation of a carboxylic acid followed by substitution with an amine. For instance, a carboxylic acid can undergo α-bromination via the Hell-Volhard-Zelinskii reaction, followed by an SN2 reaction with ammonia (B1221849) to yield the α-amino acid. libretexts.org

Recent advancements have focused on developing milder and more efficient catalytic systems. For example, copper(II) bromide has been shown to catalyze the direct α-amination of esters, ketones, and aldehydes. organic-chemistry.org This process is thought to proceed through a catalytically generated α-bromo carbonyl intermediate, which then undergoes nucleophilic displacement by the amine to furnish the α-amino carbonyl product. organic-chemistry.org Another approach utilizes visible light and a silane (B1218182) reductant in a carbonyl alkylative amination reaction, combining primary amines, α-ketoesters, and alkyl iodides to produce α-tertiary amino esters. organic-chemistry.org

Amine Functionalization of Pre-existing Hexanoate Scaffolds

This strategy involves modifying a hexanoate derivative that already contains a suitable functional group for conversion into an amine. This can be an effective way to introduce the amino group at a specific position. Porous organic polymers with aldehyde groups can undergo a facile, one-step, and quantitative post-synthetic amine functionalization. google.com This method has been shown to increase the CO2 affinity of the material. google.com

The functionalization can be achieved through various reactions, including amidation and nucleophilic substitution. For instance, the surface of graphene oxide has been functionalized with alkylamines of varying chain lengths. This involves an amidation reaction between the amine groups and carboxylic acid sites on the graphene oxide, as well as nucleophilic substitution reactions between the amine and epoxy groups. researchgate.net

Multi-component Reactions for Amino Ester Formation

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time.

Mannich-type Reactions for β-Amino Esters

The Mannich reaction is a classic three-component reaction involving an aldehyde, an amine, and a carbonyl compound containing an acidic α-proton. wikipedia.org In the context of β-amino ester synthesis, this typically involves the reaction of an aldehyde, an amine, and an ester enolate or its equivalent. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enolate. wikipedia.org

Several catalytic systems have been developed to promote Mannich-type reactions for the synthesis of β-amino esters. Diarylborinic acid esters have been found to efficiently catalyze the reaction between secondary amines, aldehydes, and ketene (B1206846) silyl (B83357) acetals, yielding β-amino esters selectively. organic-chemistry.org Similarly, aminoboranes can act as mild and efficient iminium ion generators in the three-component Mannich reaction of free secondary amines with aldehydes and silyl ketene acetals. organic-chemistry.org Iodine can also catalyze the three-component coupling of aromatic aldehydes, enolizable ketones or keto esters, and acetonitrile (B52724) to produce β-acetamido ketones. organic-chemistry.org

Catalyst/ReagentReactantsProductYieldRef
Diarylborinic acid estersSecondary amines, aldehydes, ketene silyl acetalsβ-amino estersSelective organic-chemistry.org
AminoboranesFree secondary amines, aldehydes, silyl ketene acetalsβ-amino estersEfficient organic-chemistry.org
IodineAromatic aldehydes, enolizable ketones/keto esters, acetonitrileβ-acetamido ketonesGood organic-chemistry.org
Claisen Condensation and Subsequent Transformations

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. wikipedia.orgnumberanalytics.com This β-keto ester can then be converted to a β-amino ester through subsequent transformations.

The reaction is typically promoted by a base like sodium ethoxide. organic-chemistry.org The driving force for the reaction is the formation of the stabilized anion of the resulting β-keto ester. organic-chemistry.org While the classic Claisen condensation using two different esters can lead to a mixture of products, a "crossed" Claisen condensation, where one ester partner is non-enolizable, can be synthetically useful. organic-chemistry.org The intramolecular version of this reaction is known as the Dieckmann condensation, which is used to form cyclic β-keto esters. wikipedia.orgmasterorganicchemistry.com

Reductive Amination Routes of Keto-Esters

Reductive amination is a versatile method for forming amines from carbonyl compounds. In the synthesis of β-amino esters, this involves the reaction of a β-keto ester with an amine to form an enamine or imine intermediate, which is then reduced to the desired β-amino ester.

This transformation can be achieved using various reducing agents. A notable example is the synthesis of α-amino acids through the reductive amination of α-keto acids with ammonia and a reducing agent like sodium borohydride (B1222165) (NaBH4). libretexts.org The reaction proceeds through the formation of an imine intermediate which is subsequently reduced. libretexts.org More advanced methods employ catalytic systems for asymmetric reductive amination. For instance, ruthenium catalysts have been used for the direct asymmetric reductive amination of α-keto acetals to produce enantioenriched N-unprotected α-amino acetals. rsc.org Similarly, imine reductases have been employed for the enantioselective biocatalytic synthesis of N-substituted α-amino esters from α-ketoesters and amines. nih.gov

Amidation-Reduction Sequences

A fundamental approach to the synthesis of β-amino esters involves a two-step sequence of amidation followed by reduction. This method typically starts from a dicarboxylic acid monoester, which is first converted to an amide and subsequently reduced to the corresponding amine.

One common strategy begins with the activation of a carboxylic acid, often as an acid chloride or through the use of coupling agents, followed by reaction with an amine to form an amide. Subsequent reduction of the amide functional group, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired β-amino ester. This sequence is versatile, allowing for the introduction of various substituents on the nitrogen atom depending on the amine used in the amidation step. However, the use of stoichiometric and often harsh reducing agents can limit the functional group tolerance of this method.

Enantioselective Synthesis Pathways

The demand for enantiomerically pure β-amino esters has driven the development of sophisticated asymmetric synthetic routes. These methods are crucial for the synthesis of chiral pharmaceuticals and other biologically active compounds. Key strategies include the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered.

Evans oxazolidinones are a class of highly effective chiral auxiliaries for asymmetric synthesis. nih.gov These auxiliaries are typically derived from readily available chiral amino alcohols. santiago-lab.com In the synthesis of β-amino esters, an oxazolidinone is first acylated with a derivative of a dicarboxylic acid monoester. The resulting N-acyloxazolidinone can then undergo stereoselective alkylation at the α-position. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity. santiago-lab.com

For the synthesis of β-amino acids, a common approach involves the alkylation of an N-acylated Evans auxiliary with an acetate (B1210297) enolate equivalent. For example, the sodium enolate of an N-acyl oxazolidinone can be reacted with benzyl (B1604629) bromoacetate (B1195939) to introduce the carboxymethyl group with high diastereoselectivity. researchgate.net Subsequent removal of the chiral auxiliary by hydrolysis or alcoholysis reveals the chiral β-amino dicarboxylic acid derivative, which can then be converted to the desired ester. The reliability and high stereocontrol offered by Evans oxazolidinones make this a powerful method for accessing enantiopure β-amino esters. nih.gov

A practical application of this methodology is the synthesis of β²-amino acids, where the procedure involves the N-acylation of an enantiopure hexahydrobenzoxazolidinone, followed by highly diastereoselective alkylation of its sodium enolate with benzyl bromoacetate. researchgate.net Cleavage of the auxiliary and subsequent transformations yield the target N-protected β²-amino acids. researchgate.net

AuxiliaryElectrophileDiastereoselectivityProduct TypeReference
(4R,5R)-HexahydrobenzoxazolidinoneBenzyl bromoacetateHigh(S)-β²-amino acid precursor researchgate.net
(4S,5S)-HexahydrobenzoxazolidinoneBenzyl bromoacetateHigh(R)-β²-amino acid precursor researchgate.net

Sulfinimine chemistry provides another robust avenue for the enantioselective synthesis of chiral amines and their derivatives. Chiral N-sulfinylimines, readily prepared from aldehydes and a chiral sulfinamide (e.g., Ellman's auxiliary), serve as excellent electrophiles in addition reactions.

In the context of β-amino ester synthesis, a key strategy involves the addition of a suitable carbon nucleophile to a chiral N-sulfinylimine. For example, the addition of the lithium enolate of an acetate ester to a chiral N-sulfinylimine can produce a β-amino ester precursor with high diastereoselectivity. The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the nucleophilic attack to one of the diastereotopic faces of the imine.

The resulting N-sulfinyl-β-amino ester can then be readily deprotected under mild acidic conditions to afford the free β-amino ester. This method is notable for its broad scope and the high levels of stereocontrol achievable.

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. In the context of β-amino esters, this typically involves the hydrogenation of a prochiral enamine or enamide precursor.

Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are among the most effective catalysts for this transformation. A highly efficient method involves the direct asymmetric hydrogenation of unprotected enamino esters. nih.gov For instance, Rhodium complexes with Josiphos-type chiral ligands have been shown to catalyze the hydrogenation of β-enamino esters to provide β-amino esters in high yields and excellent enantioselectivities (93-97% ee). nih.gov A significant advantage of this approach is that it does not require N-protection and deprotection steps. nih.gov

Ruthenium catalysts, such as those based on the BINAP ligand, are also highly effective for the asymmetric hydrogenation of related substrates. For example, Ru(CH₃COO)₂( (S)-binap) has been used for the asymmetric hydrogenation of α-(acylamino)acrylic esters, providing the saturated products with high enantioselectivity. acs.org While this specific example leads to α-amino esters, the principles are applicable to the synthesis of β-amino esters from the corresponding β-(acylamino)acrylic esters. The reaction mechanism often involves the formation of a metal-hydride species that adds across the double bond in a stereocontrolled manner. acs.orgnih.gov

The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity. Research in this area continues to yield more active and selective catalysts for a broader range of substrates. rsc.orgacs.orgrsc.org

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Product TypeReference(s)
Rh-JosiphosUnprotected β-enamino esters93-97%β-amino esters nih.gov
Rh-(R)-SDP(Z)-β-branched simple enamides88-96%β-stereogenic amines rsc.org
Ru-diphosphine-diamineα-Amino-β-ketoestersup to >99%syn-β-hydroxy-α-amino esters rsc.org
Ru-BINAPα-(Acylamino)acrylic esters>90%α-amino esters acs.org

Asymmetric Catalysis in Amino Ester Synthesis

Organocatalytic Asymmetric Transformations

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in asymmetric synthesis, offering a complementary approach to metal-based catalysis. rsc.orgdocumentsdelivered.com These catalysts often operate through mechanisms that mimic biological processes. nih.gov

Cinchona alkaloids, naturally occurring pseudoenantiomeric compounds like quinine (B1679958) and quinidine, are among the most versatile classes of organocatalysts. nih.govresearchgate.net Their rigid chiral framework, which includes a sterically hindered tertiary amine and a secondary alcohol, makes them excellent catalysts for a wide array of asymmetric reactions. rsc.orgbohrium.com

One key application is the enantioselective desymmetrization of meso anhydrides. In this process, a Cinchona alkaloid derivative catalyzes the ring-opening of the symmetric anhydride (B1165640) with an alcohol, leading to a chiral monoester product. The stereochemistry of the product is controlled by the configuration of the alkaloid at its C8 and C9 positions. researchgate.net This method provides a direct route to enantiomerically enriched building blocks that can be further elaborated into target molecules like β-amino esters. The alkaloids can be modified at various positions, such as the C9 hydroxyl group or the quinuclidine (B89598) nitrogen, to fine-tune their catalytic activity and selectivity for specific substrates. rsc.orgdovepress.com

The aza-Michael addition, or conjugate addition of an amine nucleophile to an electron-deficient alkene, is a direct and atom-economical method for forming the carbon-nitrogen and carbon-carbon bonds necessary for synthesizing β-amino esters. thieme-connect.comrsc.org Organocatalysis has been instrumental in rendering this reaction enantioselective.

Bifunctional organocatalysts are particularly effective. For instance, Cinchona alkaloid-derived thioureas can activate both the nucleophile and the electrophile through hydrogen bonding, guiding the stereochemical outcome of the reaction. dovepress.com In the synthesis of a precursor to Rolipram, a derivative of GABA, a bifunctional squaramide catalyst possessing a pyrrolidine (B122466) moiety was used for the enantioselective Michael addition of nitromethane (B149229) to an α,β-unsaturated aldehyde. mdpi.com The reaction proceeds through the formation of a chiral enamine intermediate, which directs the attack of the nucleophile to one face of the molecule, yielding the product with high enantiomeric purity (92% ee). mdpi.com This strategy demonstrates the power of organocatalysis to construct complex chiral molecules from simple precursors.

Biocatalytic Approaches (Enzymatic Synthesis)

Enzymes are highly efficient and specific catalysts that operate under mild conditions, making them attractive for industrial and pharmaceutical synthesis. nih.gov Directed evolution and screening have expanded the toolbox of biocatalysts for synthesizing non-canonical amino acids and their derivatives. nih.gov

Kinetic resolution is a widely used method to separate a racemic mixture into its constituent enantiomers. Lipases are particularly well-suited for this purpose in the context of amino esters. These enzymes can selectively catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other, unreacted ester enantiomer in high enantiomeric purity. nih.govacs.org

The choice of lipase (B570770) and reaction conditions is crucial for achieving high selectivity (expressed as the enantiomeric ratio, E). For example, in the resolution of racemic β-amino esters, lipases from Candida antarctica (CAL-A and CAL-B) and Burkholderia cepacia (formerly Pseudomonas cepacia, PS) have shown great utility. researchgate.net Studies on the resolution of ethyl 3-aminobutyrate (B1260719) found that while CAL-B tended to promote interesterification, CAL-A displayed excellent chemoselectivity for N-acylation, leading to good to excellent enantioselectivity (E > 100). researchgate.net Similarly, lipase PSIM from Burkholderia cepacia was used to resolve various β-fluorophenyl-substituted β-amino carboxylic esters via hydrolysis, yielding both the unreacted (R)-ester and the product (S)-acid with excellent ee values (≥99%). mdpi.com This approach has also been applied in a synthetic route to Pregabalin (B1679071), where a lipase selectively hydrolyzes a dinitrile precursor. lupinepublishers.com

The following tables summarize research findings on lipase-catalyzed resolutions of analogous amino esters.

Table 1: Lipase-Catalyzed Resolution of β-Amino Esters with 2,2,2-trifluoroethyl butanoate Data derived from studies on the resolution of various β-amino esters using Candida antarctica lipase A (CAL-A) in diisopropyl ether.

Substrate (β-substituent)Enantiomeric Ratio (E)
Ethyl>100
n-Propyl>100
Isopropyl40
n-Butyl>100
Isobutyl>100
Phenyl50

*Data sourced from Tetrahedron: Asymmetry. researchgate.net

Table 2: Lipase PSIM-Catalyzed Hydrolysis of Racemic β-Amino Carboxylic Ester Hydrochlorides Preparative-scale resolution furnishing unreacted (R)-esters and product (S)-acids.

Substrate (Aryl-substituent)Conversion (%)Time (h)Yield of (R)-ester (%)ee of (R)-ester (%)Yield of (S)-acid (%)ee of (S)-acid (%)
2-Fluorophenyl50.11.549.2≥9949.0≥99
3-Fluorophenyl50.32.548.9≥9948.7≥99
4-Fluorophenyl50.2249.1≥9948.8≥99
2,4-Difluorophenyl50.5348.5≥9948.2≥99
3,4-Difluorophenyl50.4448.7≥9948.5≥99

*Data sourced from Molecules. mdpi.com

Ene-Reductase Applications

Ene-reductases (ERs), particularly those from the 'Old Yellow Enzyme' (OYE) family, are flavin-dependent enzymes that catalyze the highly stereoselective reduction of activated carbon-carbon double bonds. nih.govresearchgate.net This capability makes them powerful tools for synthesizing valuable enantiopure products, including derivatives of amino acids. nih.gov Their application in producing chiral β-amino esters often involves the asymmetric reduction of α,β-unsaturated precursors. nih.govresearchgate.net

A common strategy is the bioreduction of β-nitroacrylates. nih.gov The C=C bond is reduced with high chemoselectivity, leaving the nitro group intact for subsequent chemical reduction (e.g., using Raney-Ni) to the corresponding β-amino acid. nih.gov This chemoenzymatic approach provides access to optically active β²-amino acids. nih.gov Ene-reductases are known to efficiently reduce C=C bonds that are electronically activated by a conjugated electron-withdrawing group, such as an ester, nitro, or nitrile group. nih.govresearchgate.net

The industrial potential of ene-reductases is significant, strengthened by the availability of stereocomplementary enzyme homologs, which allows for access to both stereoisomeric products. nih.gov A broad range of α,β-unsaturated compounds, including carboxylic esters, serve as substrates for these enzymes. manchester.ac.uk For instance, a library of 23 ene-reductases demonstrated activity against various activated alkenes, highlighting their versatility. manchester.ac.uk Under optimized conditions, these enzymatic reductions can achieve high conversions and excellent enantioselectivity. manchester.ac.uk

Table 1: Examples of Ene-Reductase Applications in Asymmetric Reduction

Substrate Enzyme Product Yield Enantiomeric Excess (ee) Reference
2-Phenylacrylic acid Gox-ER (from Gluconobacter oxydans) (R)-2-Phenylpropanoic acid 85% >99% manchester.ac.uk
Anhydromevalonolactone YqjM variant C26D/I69T (from Bacillus subtilis) (+)-β-Methyl-δ-valerolactone - - manchester.ac.uk
Anhydromevalonolactone OYE2 (from S. cerevisiae) (-)-β-Methyl-δ-valerolactone - - manchester.ac.uk
Chemoenzymatic Cascade Processes

Chemoenzymatic cascade processes combine the high selectivity of biocatalysts with the broad reaction scope of chemical synthesis, enabling the efficient construction of complex molecules like β-amino acids from simple precursors. researchgate.netnih.gov These multi-step, one-pot reactions are highly step-efficient as they often eliminate the need for intermediate purification. nih.gov

One powerful example involves a three-step cascade to produce stereochemically complex tetrahydroisoquinolines. nih.gov This process begins with two enzymatic steps—a carboligation followed by a transamination to form a key amino alcohol intermediate—and concludes with a chemical cyclization step. nih.gov This demonstrates how biocatalytic and chemical transformations can be synergistically combined.

In the context of β-amino ester synthesis, a transaminase can be used in a dynamic kinetic resolution (DKR) to produce β-branched amino acids. chemrxiv.orgchemrxiv.org Transaminases, which are pyridoxal-phosphate (PLP)-dependent enzymes, can convert β-keto acids into β-amino acids. researchgate.netchemrxiv.org A challenge with β-keto acids is their propensity for decarboxylation, but transaminases can effectively resolve racemic β-amino acids to yield a single enantiomer. researchgate.net Furthermore, imine reductase biocatalysts have been identified that can facilitate the synthesis of N-substituted β-amino ester derivatives through a DKR process, achieving excellent yields and stereochemical purities. acs.org

Another approach combines ene-reductases with other enzymes. For instance, an ene-reductase can be paired with an alcohol dehydrogenase (ADH) in a cascade process. researchgate.net Such multi-enzyme cascades have been successfully employed for the synthesis of various chiral compounds. researchgate.netnih.gov

Resolution of Racemic Mixtures

When a chiral compound is synthesized from achiral starting materials without a chiral influence, it typically forms as a racemic mixture—a 50:50 mix of both enantiomers. libretexts.orgpressbooks.pub The separation of these enantiomers, known as resolution, is a critical step in obtaining optically pure substances. wikipedia.orglibretexts.org

Diastereomeric Salt Formation with Chiral Acids

The most common method for resolving a racemic mixture of a basic compound, such as an amino ester, is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemate with an enantiomerically pure chiral resolving agent, typically a chiral acid. wikipedia.orgnih.gov

The reaction of a racemic amine (a mixture of R- and S-amines) with a pure chiral acid (e.g., an R-acid) produces a mixture of two diastereomeric salts: (R-amine, R-acid) and (S-amine, R-acid). pressbooks.pub Because diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. libretexts.orgnih.gov Once the diastereomeric salts are separated, the pure enantiomer of the amine can be liberated by treatment with a base. wikipedia.orggavinpublishers.com

Commonly used chiral resolving agents for bases include naturally occurring acids like (+)-tartaric acid, (-)-malic acid, and (-)-mandelic acid. libretexts.orglibretexts.org The choice of the resolving agent and the crystallization solvent are crucial factors for a successful resolution. nih.govnih.gov For example, the resolution of dl-phenylalanine (B559549) methyl ester showed differing efficiencies depending on the PEGylated resolving agent used, with (R)-mandelic acid providing higher optical purity than l-valine. nih.gov

Table 2: Resolution of Racemic Amines via Diastereomeric Salt Formation

Racemic Compound Resolving Agent Solvent Optical Purity of Liberated Amine Reference
dl-Phenylalanine methyl ester PEGylated (R)-mandelic acid Methanol (B129727) 85% nih.gov
dl-Phenylalanine methyl ester PEGylated l-valine Methanol 75% nih.gov
Racemic 1-phenyl-2-propanamine (+)-Tartaric acid - - libretexts.org
Chromatographic Separation Techniques

Chromatographic techniques offer a powerful alternative for the separation of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral environment, most often a chiral stationary phase (CSP) within a chromatography column. researchgate.net

Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized for this purpose. In GC, enantiomers are often first converted into diastereomeric derivatives. For example, N-trifluoroacetyl (N-TFA) methyl esters of amino acids have been successfully separated using this approach. oup.com Comprehensive two-dimensional gas chromatography (GC×GC) provides high-resolution separation for complex mixtures of amino acid derivatives. nih.gov

For HPLC, specialized columns containing a CSP are employed. Chiral crown ether-based stationary phases have proven effective in resolving a variety of racemic primary amines, amino alcohols, and related compounds. researchgate.netcapes.gov.br The separation efficiency in liquid chromatography is highly dependent on the composition of the mobile phase, including the type and concentration of organic and acidic modifiers, as well as the column temperature. researchgate.net

Table 3: Chromatographic Systems for Amino Ester/Amine Resolution

Technique Chiral Stationary Phase (CSP) Mobile Phase Modifiers Analytes Resolved Reference
HPLC Diphenyl-substituted 1,1'-binaphthyl crown ether Organic, acidic, cationic modifiers in aqueous mobile phase Racemic amines, amino alcohols researchgate.net
HPLC (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid bonded to silica (B1680970) gel Organic and acidic modifiers Racemic amines, amino alcohols capes.gov.br

Desymmetrization of Meso-Anhydrides

The asymmetric desymmetrization of prochiral meso-anhydrides is a highly effective strategy for generating versatile chiral building blocks. nih.gov This method involves the selective reaction of one of two enantiotopic carbonyl groups within a symmetrical meso-anhydride, leading to a chiral product with differentiated functionalities. nih.govnih.gov

The reaction is typically an alcoholysis or aminolysis, where an alcohol or amine nucleophile opens the anhydride ring. This process can be catalyzed by enzymes (such as lipases) or by small-molecule chiral catalysts, like cinchona alkaloids or bifunctional thioureas. nih.govnih.govd-nb.info The key to the strategy is the catalyst's ability to distinguish between the two otherwise equivalent carbonyl groups, directing the nucleophilic attack to one specific site and thereby inducing high enantioselectivity. nih.govnih.gov

Theoretical studies have explored the mechanism, suggesting pathways involving either general base catalysis, where the catalyst activates the nucleophile, or nucleophilic catalysis, where the catalyst forms a reactive intermediate with the anhydride. nih.govscispace.com The products of this reaction are typically monoesters or monoamides of dicarboxylic acids. While not a direct route to β-amino esters, the resulting chiral carboxylic acid derivatives are valuable synthons that can be converted into the desired amino esters through subsequent chemical transformations, such as a Curtius rearrangement.

Chemical Reactivity and Functionalization Strategies of Methyl 3 Aminomethyl Hexanoate

Reactions at the Amine Functionality

The primary amine group in methyl 3-(aminomethyl)hexanoate is a nucleophilic center and can participate in a variety of reactions common to primary amines.

Acylation Reactions to Form Amides

The primary amine can readily react with various acylating agents, such as acid chlorides, acid anhydrides, and activated esters, to form the corresponding amides. libretexts.orgmasterorganicchemistry.com This nucleophilic acyl substitution is a fundamental transformation for introducing a wide range of substituents onto the nitrogen atom. libretexts.org The reactivity of the acylating agent is a key factor, with acid chlorides and anhydrides generally being more reactive than esters. libretexts.orgmasterorganicchemistry.com The use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) allows for the formation of amides from carboxylic acids under mild conditions. masterorganicchemistry.com

Table 1: Examples of Acylation Reactions

Acylating Agent Product Reaction Conditions
Acetyl chloride N-Acetyl-methyl 3-(aminomethyl)hexanoate Base (e.g., triethylamine)
Acetic anhydride (B1165640) N-Acetyl-methyl 3-(aminomethyl)hexanoate Optional catalyst

Alkylation Reactions (N-Alkylation)

The nitrogen atom of the primary amine can be alkylated using alkyl halides or through reductive amination with aldehydes and ketones. nih.gov Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines. monash.edu Reductive amination, which involves the in-situ formation and subsequent reduction of an imine, offers a more controlled method for mono-alkylation. nih.gov Catalytic methods using alcohols as alkylating agents have also been developed, offering an atom-economical alternative. nih.govresearchgate.net

Table 2: N-Alkylation Strategies

Alkylating Agent Product Type Key Features
Alkyl Halide (e.g., Methyl Iodide) Secondary/Tertiary Amine Can be difficult to control for mono-alkylation
Aldehyde/Ketone + Reducing Agent Secondary Amine Controlled mono-alkylation via reductive amination

Formation of Ureas and Thioureas

Reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively. wikipedia.orgorganic-chemistry.org These reactions are typically high-yielding and proceed under mild conditions. Unsymmetrical ureas can be synthesized by reacting the amine with an isocyanate. wikipedia.orgthieme-connect.com Alternatively, ureas can be formed from the reaction of amines with phosgene (B1210022) or its equivalents, or through the condensation of amines with carbamates. wikipedia.orgthieme-connect.com A method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water. rsc.org

Nucleophilic Addition Reactions (e.g., Imine Formation)

The primary amine can undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and is reversible. libretexts.orgjove.com The formation of the imine involves an initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The pH of the reaction is crucial, with optimal rates often observed under mildly acidic conditions. jove.com

Cross-Coupling Reactions

While less common for simple alkylamines, the amine functionality can potentially participate in certain metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. These reactions often require specific catalysts and reaction conditions to achieve efficient coupling.

Reactions at the Ester Functionality

The methyl ester group in this compound is susceptible to attack by various nucleophiles at the electrophilic carbonyl carbon.

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. lumenlearning.com Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which can then be protonated to give the free carboxylic acid. lumenlearning.com

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. lumenlearning.commedlifemastery.com This equilibrium process is driven to completion by using a large excess of the desired alcohol. lumenlearning.com

Ammonolysis or aminolysis of the ester can occur, where ammonia (B1221849) or another amine acts as a nucleophile to displace the methoxy (B1213986) group and form an amide. byjus.com This reaction is generally less facile than acylation of the amine and may require elevated temperatures or catalysis. acs.org

Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to the corresponding primary alcohol, 3-(aminomethyl)hexan-1-ol. youtube.com Weaker reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to reduce the ester to the corresponding aldehyde under controlled conditions. lumenlearning.com

Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), will add to the ester carbonyl. youtube.com Typically, two equivalents of the organometallic reagent add to form a tertiary alcohol after an aqueous workup. youtube.com The initial addition product is a ketone, which is more reactive than the starting ester and quickly reacts with a second equivalent of the nucleophile.

Transesterification Reactions

Transesterification is a crucial process in organic synthesis for converting one ester into another through the interchange of the alkoxy group. In the context of β-amino esters like this compound, this reaction can be catalyzed by acids, bases, or enzymes. The process is particularly useful for modifying the properties of the ester, for instance, by introducing a different alcohol moiety.

The transesterification of β-keto esters, which share some reactivity patterns with β-amino esters, has been extensively studied. These reactions can be selective for the β-keto ester group over other types of esters, likely proceeding through an enol intermediate. nih.gov This selectivity suggests that under appropriate conditions, the ester group of this compound could be selectively targeted. For example, using 3-nitrobenzeneboronic acid as a catalyst has proven effective for the selective transesterification of β-keto esters with various alcohols, achieving high yields. nih.govresearchgate.net Similarly, silica-supported boric acid has been used as a heterogeneous catalyst for the transesterification of β-keto methyl/ethyl esters under solvent-free conditions. researchgate.net

In some instances, transesterification can occur as a side reaction. For example, during the purification of dendrimeric compounds with β-amino ester functionalities, the use of methanol (B129727) as a chromatography solvent led to the formation of the corresponding methyl ester through transesterification. cambridge.org This observation highlights the susceptibility of the ester group to alcoholysis, which can be exploited for synthetic purposes.

The table below summarizes catalysts and conditions used in the transesterification of related ester compounds.

CatalystReactantsConditionsOutcomeReference
3-Nitrobenzeneboronic acidβ-keto esters and various alcoholsNot specifiedHigh yields of the transesterified product researchgate.net
Silica (B1680970) supported boric acidβ-keto methyl/ethyl esters and various alcoholsSolvent-freeExcellent yields of the transesterified product researchgate.net
Not applicable (solvent-induced)Dendrimer with β-amino ester functionality and methanolColumn chromatographyTransesterification to the methyl ester cambridge.org

Hydrolysis and Saponification (Aminolysis of Esters)

The ester group in this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, involves the use of a base like sodium hydroxide (B78521) and typically proceeds to completion. Acid-catalyzed hydrolysis is a reversible process.

A related and significant reaction is aminolysis, where an amine reacts with the ester to form an amide. chemistrysteps.com This reaction proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com The amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxy group, yielding the amide. chemistrysteps.com While the alkoxy group is a better leaving group than the conjugate base of an amine, the reaction is generally not as efficient as the reaction of amines with more reactive acyl chlorides. chemistrysteps.com

The aminolysis of esters can be catalyzed by various species. For instance, 6-halo-2-pyridones have been shown to act as effective bifunctional catalysts, activating both the ester and the amine through hydrogen bonding. nih.gov This catalytic approach has been successfully applied to the synthesis of dipeptides from amino acid esters. nih.gov

In the context of polymers containing β-amino ester linkages, aminolysis can be a method for their degradation or modification. For example, highly branched poly(β-amino esters) (HPAEs) can undergo aminolysis where end-capping amines react with the ester groups within the polymer backbone. acs.org This process leads to a reduction in molecular weight and the introduction of amide and additional amine groups. acs.org

The table below outlines different conditions for the aminolysis of esters.

ReactantsCatalyst/ConditionsProductReference
Amino acid esters and benzylamine6-halo-2-pyridone, 40 °CDipeptide nih.gov
Phenyl ester and various amines6-halo-2-pyridoneAmide nih.gov
Highly branched poly(β-amino esters) and aminesIncreased feed ratio and reaction timeAminolyzed HPAEs with reduced molecular weight acs.org

Reduction to Alcohols

The ester functionality of this compound can be reduced to a primary alcohol, yielding 3-(aminomethyl)hexan-1-ol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

The reduction of β-enamino esters, which are structurally related to β-amino esters, has been demonstrated to be a viable route to β-amino esters and subsequently to γ-amino alcohols. acs.orgacs.org For instance, β-enamino esters can be reduced to β-amino esters with good diastereoselectivity using sodium borohydride (B1222165) in the presence of an acid. acs.org Further reduction of the ester group would then lead to the corresponding γ-amino alcohol. The choice of reducing agent and reaction conditions can influence the chemoselectivity of the reduction, allowing for either the reduction of the enamine or the ester group. acs.org

The table below presents methods for the reduction of related ester compounds.

Starting MaterialReducing AgentProductReference
β-Enamino esterSodium borohydride/Acidβ-Amino ester acs.org
β-Amino esterLithium aluminum hydride (implied)γ-Amino alcohol acs.org

Claisen Condensation Reactions (if applicable to beta-keto ester formation)

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgbyjus.com For a standard Claisen condensation to occur, the ester must have at least two α-hydrogens, as the final deprotonation of the β-keto ester product drives the reaction to completion. wikipedia.orglibretexts.org

This compound has hydrogens on the carbon α to the ester carbonyl (C2). However, the presence of the amino group at the β-position could potentially interfere with the reaction. The basic conditions required for the Claisen condensation (e.g., sodium ethoxide) could lead to deprotonation of the amine or other side reactions. wikipedia.org

In a "crossed" Claisen condensation, two different esters are used. libretexts.orgorganic-chemistry.org This approach is most successful when one of the esters lacks α-hydrogens and can only act as the electrophile. libretexts.orgorganic-chemistry.org It is conceivable that this compound could act as the nucleophilic component in a crossed Claisen condensation with a non-enolizable ester. However, the potential for self-condensation and other side reactions involving the amine group would need to be carefully managed.

The intramolecular version of the Claisen condensation is known as the Dieckmann condensation, which is used to form cyclic β-keto esters from diesters. wikipedia.orgmasterorganicchemistry.com

The table below details the requirements for a successful Claisen condensation.

RequirementReasonReference
Enolizable ester (at least one)Must have an α-proton to form the enolate anion. wikipedia.org
Strong, non-nucleophilic baseTo deprotonate the α-carbon without attacking the carbonyl group. wikipedia.org
Stoichiometric amount of baseThe deprotonation of the resulting β-keto ester drives the reaction. wikipedia.org
Good leaving group (alkoxy portion)To be eliminated from the tetrahedral intermediate. wikipedia.org

Transformations Involving Both Amine and Ester Groups

The bifunctional nature of this compound allows for reactions that involve both the amine and ester groups, leading to the formation of cyclic structures or polymers.

Intramolecular reactions between the amine and ester groups of β-amino esters can lead to the formation of heterocyclic compounds, such as β-lactams. For example, the enolates of certain ω-imino esters can undergo intramolecular cyclization to form polycyclic β-lactams. acs.org This type of reaction involves the formation of a bond between the enolate carbon and the imine carbon, followed by a subsequent ring-closing step. acs.orgnih.gov

In a related context, the degradation of certain cationic poly(α-aminoesters) proceeds through an alternating 1,5- and 1,6-cyclization cascade, liberating neutral diketopiperazines. rsc.org This process is initiated by the deprotonation of the ammonium (B1175870) groups to nucleophilic amines, which then undergo intramolecular acyl shifts. rsc.org While this specific example involves α-amino esters, it illustrates the general principle of intramolecular cyclization driven by the proximity of amine and ester functionalities.

Furthermore, the cyclization of β-amino radicals, which can be generated from appropriate precursors, provides a synthetic route to 1-azabicyclo[2.2.1]heptane derivatives. nih.gov

The table below summarizes various cyclization reactions involving amino esters.

Starting MaterialReaction TypeProductReference
N-(α-methyl-p-methoxybenzyl)-ω-imino-estersIntramolecular ester enolate-imine cyclizationPolycyclic β-lactams acs.orgnih.gov
Cationic poly(α-aminoesters)Intramolecular acyl shift cascadeDiketopiperazines rsc.org
1-(2-Bromoethyl)-3-carbethoxy-1-methyl-3-pyrrolinium bromideRadical cyclization3-Carbethoxy-1-methyl-1-azoniabicyclo[2.2.1]heptyl bromide nih.gov

This compound is a monomer that can potentially undergo polymerization to form poly(β-amino esters) (PBAEs). PBAEs are a class of biodegradable and pH-responsive polymers with significant potential in biomedical applications, particularly for gene delivery. nih.govcapes.gov.brrug.nl

The most common method for synthesizing PBAEs is the conjugate addition (Michael addition) of a primary or bis-secondary amine to a diacrylate ester. acs.orgacs.orgtaylorandfrancis.com In this step-growth polymerization, the amine nucleophilically attacks the β-carbon of the acrylate (B77674). While this compound contains a primary amine, it does not have a diacrylate functionality. Therefore, it would need to be co-polymerized with a diacrylate monomer for the formation of a linear or cross-linked PBAE.

Alternatively, if this compound were to undergo self-condensation polymerization through the reaction of the amine of one molecule with the ester of another, this would be an aminolysis reaction leading to the formation of a polyamide with a repeating ester side chain. This process would likely require harsh conditions to drive off the methanol byproduct.

The properties of the resulting PBAEs can be tuned by the choice of the amine and diacrylate monomers. acs.org For instance, the degradation rate of PBAE gels in alcohols via transesterification is influenced by the number of unreacted primary/secondary amines in the polymer network. nih.gov

The table below provides an overview of the synthesis of poly(β-amino esters).

MonomersPolymerization MethodPolymer TypeReference
Amine monomer and diacrylate monomerMichael additionPoly(β-amino ester) nih.govacs.orgacs.org
2-(Pyridyldithio)-ethylamine and diacrylatesConjugate additionThiol-reactive poly(β-amino ester) acs.org
1,4-Butanediol diacrylate and piperazineMichael addition polymerization (microwave-assisted)Poly(β-amino ester) hydrogel rsc.org

C-H Functionalization Research on the Hexanoate (B1226103) Backbone

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to creating complex molecules by avoiding the need for pre-functionalized starting materials. acs.orgnih.govyoutube.com Research into the C-H functionalization of the hexanoate backbone of this compound is an area of growing interest, driven by the potential to introduce new functional groups and create novel derivatives with diverse applications. This section explores the key research findings and strategies for the selective C-H functionalization of the aliphatic chain of this β-amino ester.

The primary challenge in the functionalization of a simple aliphatic chain like the hexanoate backbone lies in the inherent inertness and ubiquity of C-H bonds, making selective activation difficult. youtube.comacs.org Modern synthetic methods, particularly those employing transition-metal catalysis, have provided pathways to address this challenge. acs.orgresearchgate.net For a molecule like this compound, the presence of the amino group and the ester functionality can be leveraged to direct the C-H activation to specific positions along the carbon skeleton.

Research in the broader field of C-H functionalization of aliphatic esters and amino acid derivatives has established several key approaches that are applicable to this compound. These strategies often rely on the use of a directing group, which coordinates to a metal catalyst and brings it into close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization. nih.govacs.orgacs.org In the case of this compound, both the amino group and the ester group have the potential to act as directing groups.

Palladium, rhodium, and iridium are among the most extensively studied catalysts for such transformations. acs.orgacs.orgrsc.orgnih.gov For instance, palladium-catalyzed C-H arylation has been successfully applied to various aliphatic acid and amino acid derivatives, often utilizing a directing group to achieve high regioselectivity. rsc.org Similarly, rhodium and iridium catalysts have shown remarkable efficacy in directing C-H amination and other functionalizations.

The table below summarizes potential C-H functionalization strategies applicable to the hexanoate backbone of this compound, based on established methodologies for similar substrates.

Catalyst System Directing Group Potential Functionalization Key Features
Palladium (e.g., Pd(OAc)₂)Amino Group (or modified derivative)Arylation, AlkenylationHigh regioselectivity at the β- or γ-position.
Rhodium (e.g., [RhCp*Cl₂]₂)Ester GroupCarbonylatio, AminationCan favor functionalization at positions remote from the directing group.
Iridium (e.g., [Ir(cod)OMe]₂)Amino GroupBorylation, SilylationAllows for the introduction of versatile functional groups for further elaboration.
Copper (e.g., Cu(OAc)₂)Amino GroupAmination, EtherificationOften a more economical catalyst choice.

Detailed research findings from analogous systems provide insights into the potential outcomes and challenges of C-H functionalization on the hexanoate backbone. Studies on the palladium-catalyzed β-C(sp³)–H arylation of aliphatic amides and amino acid derivatives have demonstrated that the strategic placement of a directing group can enable the selective functionalization of otherwise unreactive C-H bonds. rsc.org For this compound, the amino group could be temporarily converted into a more effective directing group, such as a picolinamide (B142947) or a quinoline-based amide, to facilitate regioselective arylation at the C4 or C5 position of the hexanoate chain.

Furthermore, research into the functionalization of β-amino esters has shown that cooperative catalysis, employing both a transition metal and a Lewis acid, can enhance reactivity and selectivity. nih.gov The Lewis acid can coordinate to the carbonyl oxygen of the ester, increasing the acidity of the α-protons and potentially influencing the regioselectivity of C-H activation at other positions.

While direct C-H functionalization of the hexanoate backbone of this compound presents challenges, the extensive body of research on related substrates provides a strong foundation for the development of novel synthetic methodologies. Future research in this area will likely focus on the design of new catalyst systems and directing group strategies to achieve precise control over the site of functionalization, thereby unlocking the full synthetic potential of this versatile chemical compound.

Mechanistic and Theoretical Investigations of Methyl 3 Aminomethyl Hexanoate

Reaction Mechanism Elucidation

The reaction of esters with amines, known as aminolysis, is a fundamental process in organic chemistry. For a molecule like Methyl 3-(aminomethyl)hexanoate, which contains both an ester and an amine, understanding the potential for intermolecular reactions is crucial. Computational studies on simpler model systems provide a framework for elucidating the likely reaction mechanisms.

Computational chemistry, utilizing methods like density functional theory (DFT) and ab initio calculations, has been instrumental in investigating the mechanistic pathways of ester aminolysis. nih.gov Studies on the reaction between methyl formate (B1220265) and ammonia (B1221849) serve as a foundational model. nih.govresearchgate.net These studies reveal that the reaction can proceed through two primary pathways: a stepwise addition-elimination mechanism or a concerted mechanism. nih.govresearchgate.net

In the context of this compound reacting with an amine, the stepwise path would involve the nucleophilic attack of the amine on the ester's carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxy (B1213986) group to form the amide. masterorganicchemistry.comchemistrysteps.com The concerted pathway involves the simultaneous formation of the new carbon-nitrogen bond and the cleavage of the carbon-oxygen bond in a single transition state. researchgate.netacs.org

Computational results on model systems show that for non-catalyzed aminolysis, the stepwise and concerted mechanisms have very similar activation energies. nih.govresearchgate.net However, the presence of a second amine molecule acting as a catalyst significantly favors the stepwise mechanism by lowering its activation energy. nih.gov This catalytic effect occurs as the second amine molecule facilitates proton transfer. nih.gov

The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. For the aminolysis of esters, the structure and energy of the transition states dictate the most favorable mechanistic pathway.

In the uncatalyzed reaction, both the concerted and stepwise pathways proceed through high-energy transition states. However, when catalyzed by a second amine molecule (general base catalysis), the transition states are stabilized, leading to a significant reduction in the activation energy by 10-17 kcal/mol compared to the uncatalyzed process. nih.gov The catalyst's role is to assist in the proton-transfer processes within the transition state structure. nih.gov Bifunctional catalysts, such as 2-pyridone, can also promote aminolysis by simultaneously activating both the ester and the amine through hydrogen bonding in an eight-membered ring transition state. nih.gov

Quantum mechanical studies on related systems have shown that water can also act as a proton transfer agent, lowering the activation energy of the transition state by allowing for more favorable bond angles. acs.org

Table 1: Calculated Activation Energies for Model Aminolysis Reaction (Methyl Formate with Ammonia)

Reaction Pathway Catalyst Activation Energy (kcal/mol) Source
Stepwise None High, similar to concerted nih.gov
Concerted None High, similar to stepwise nih.gov

This table presents generalized findings from computational studies on a model system to illustrate the principles applicable to this compound.

Proton transfer is a key element in the aminolysis of esters, often being the rate-determining step. scispace.com In the absence of a catalyst, the amine nucleophile must carry the proton, leading to a strained, four-membered transition state. acs.org

Catalysts provide alternative, lower-energy pathways for proton transfer. This can occur via a "proton shuttle" mechanism. acs.org For example, a second amine molecule can accept a proton from the attacking nucleophile as it bonds to the carbonyl carbon and then donate a proton to the leaving alkoxy group. This avoids the formation of unstable charged intermediates. masterorganicchemistry.comnih.gov Computational studies have demonstrated that this general-base-catalyzed stepwise mechanism is the most favorable pathway for the aminolysis of esters like methyl benzoate. nih.gov In some cases, the reaction can proceed through a concerted pathway where a catalyst, such as a hydroxamic acid, plays a crucial role in directing the proton transfer from the incoming amine. acs.org

Conformational Analysis and Molecular Dynamics

The three-dimensional shape (conformation) of this compound is not static but exists as an equilibrium of different spatial arrangements due to the rotation around its single bonds. Conformational analysis and molecular dynamics (MD) simulations are powerful tools used to understand the molecule's preferred shapes, its internal interactions, and how it behaves in different environments. acs.orgnih.govnih.gov

The structure of this compound, with its primary amino group (-NH₂) and ester carbonyl group (C=O), allows for the possibility of intramolecular hydrogen bonding. This is an interaction where the hydrogen atom from the amino group is attracted to the oxygen atom of the carbonyl group, forming a stable cyclic structure. fu-berlin.dersc.org

The solvent environment plays a critical role in determining both the conformation and reactivity of a molecule. frontiersin.orgnih.gov The balance between intra- and intermolecular interactions can be shifted by the solvent's properties, such as polarity and its ability to act as a hydrogen bond donor or acceptor. rsc.orgscirp.org

For this compound, the following effects can be anticipated:

Non-polar solvents (e.g., hexane, chloroform): In these environments, intramolecular hydrogen bonding is likely to be a dominant force, as there is little competition from the solvent. This would favor a folded, cyclic conformation. nih.govrsc.org

Polar, hydrogen-bond accepting solvents (e.g., dimethyl sulfoxide (B87167) (DMSO)): These solvents can form strong intermolecular hydrogen bonds with the amino group's hydrogens. This competition can disrupt the internal hydrogen bond, leading to a more extended, open conformation. nih.govrsc.org

Polar, protic solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They will interact strongly with both the amino and ester groups, likely disrupting the intramolecular hydrogen bond and favoring solvated, extended conformations. nih.govscirp.org

These solvent-induced conformational changes directly impact the molecule's reactivity. For instance, a folded conformation stabilized by an intramolecular hydrogen bond might shield the ester group from an external nucleophile, thus decreasing its reactivity. Conversely, an extended conformation in a polar solvent might make the reactive sites more accessible. nih.gov

Table 2: Expected Influence of Solvent on the Conformation of this compound

Solvent Type Dominant Interaction Likely Conformation Source
Non-polar Intramolecular H-Bond Folded / Cyclic nih.govrsc.org
Polar Aprotic Intermolecular H-Bond (Solvent as acceptor) Extended / Open nih.govrsc.org

This table summarizes general principles of solvent effects on molecules with similar functional groups, as applied to this compound.

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the electronic structure and reactivity of molecules. However, specific studies detailing these calculations for this compound are not prominently featured in the reviewed literature.

Prediction of Spectroscopic Parameters

Stereochemical Dynamics and Enantioselective Pathways

The stereochemistry of this compound is of significant interest, particularly in the context of synthesizing stereochemically pure active pharmaceutical ingredients. However, specific theoretical studies on the stereochemical dynamics of this ester are not found in the surveyed literature.

Research in this area has predominantly focused on the enantioselective synthesis of the corresponding acid. For example, one of the key strategies to produce the (S)-enantiomer involves the asymmetric hydrogenation of a precursor, such as a 3-cyano-5-methylhex-3-enoic acid salt, using a chiral catalyst. This process yields the desired (S)-3-cyano-5-methylhexanoate, which is a close structural relative of this compound. The subsequent chemical transformations lead to the final acid product with high enantiomeric excess. These synthetic routes highlight the practical importance of controlling stereochemistry in this class of molecules, even though detailed theoretical modeling of the stereochemical dynamics for the title compound is lacking.

Spectroscopic and Advanced Structural Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR Studies

Proton (¹H) and Carbon-13 (¹³C) NMR studies provide fundamental information about the molecular skeleton. ¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to neighboring protons through spin-spin coupling. Similarly, ¹³C NMR spectroscopy would identify the number of non-equivalent carbon atoms and their nature (e.g., carbonyl, aliphatic).

As of this review, specific ¹H NMR and ¹³C NMR spectral data for Methyl 3-(aminomethyl)hexanoate have not been reported in peer-reviewed literature. The expected spectra would, however, show characteristic signals corresponding to the methyl ester group, the protons and carbons of the hexanoate (B1226103) backbone, and the aminomethyl substituent.

Table 1: Predicted ¹H NMR Resonances for this compound (Note: This table is predictive as no experimental data has been published.)

Proton Type Predicted Chemical Shift (ppm) Multiplicity
-OCH₃3.6 - 3.7Singlet
-CH₂-NH₂2.6 - 2.9Doublet
-CH₂-COO-2.2 - 2.4Multiplet
Aliphatic CH, CH₂0.9 - 1.7Multiplets
Terminal -CH₃0.8 - 1.0Triplet
-NH₂VariableBroad Singlet

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial relationships, a suite of two-dimensional (2D) NMR experiments would be necessary. These techniques correlate signals from different nuclei, providing a more detailed structural picture than 1D spectra alone.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling relationships, identifying adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, aiding in the determination of stereochemistry and conformation.

Currently, there are no published studies containing 2D NMR data for this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, a high-resolution mass spectrum would confirm its elemental composition.

Detailed experimental mass spectrometry data, including the molecular ion peak and an analysis of its fragmentation pathways, have not been reported for this compound in the available literature. A predicted molecular ion peak [M+H]⁺ would be expected at m/z corresponding to the formula C₈H₁₈NO₂⁺.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Specific experimental IR spectra for this compound are not available in scientific databases or publications. A theoretical spectrum would be expected to display characteristic absorption bands for the amine (N-H stretching and bending), the ester carbonyl (C=O stretching), and C-O and C-H bonds.

Table 2: Predicted IR Absorption Bands for this compound (Note: This table is predictive as no experimental data has been published.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500 (medium, broad)
Alkane (C-H)Stretching2850 - 2960 (strong)
Ester Carbonyl (C=O)Stretching1735 - 1750 (strong)
Amine (N-H)Bending1550 - 1650 (variable)
Ester (C-O)Stretching1150 - 1250 (strong)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and conformational details of this compound in the solid state.

To date, no X-ray crystallographic studies have been published for this compound, and therefore, its single-crystal structure has not been determined.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if applicable)

The carbon atom at the 3-position of the hexanoate chain is a stereocenter, meaning this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a key technique for studying chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and can be used to determine the enantiomeric purity and absolute configuration of a chiral compound.

As there are no reports on the chiral separation or enantioselective synthesis of this compound, no circular dichroism data is available to assess its enantiomeric purity or assign its absolute configuration.

Methyl 3 Aminomethyl Hexanoate As a Precursor in Complex Molecule Synthesis

Role in the Synthesis of Gamma-Amino Acids and Derivatives (e.g., Pregabalin (B1679071) Intermediates)

Methyl 3-(aminomethyl)hexanoate and its derivatives are crucial intermediates in the synthesis of gamma-amino acids (GABA analogs), a class of compounds with significant pharmacological applications. A prominent example is pregabalin, a drug used to treat neuropathic pain, epilepsy, and anxiety. nih.govnordmann.global The core structure of pregabalin is (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, a gamma-amino acid. google.comresearchgate.net

Various synthetic strategies for pregabalin utilize precursors structurally related to this compound. For instance, a common approach involves the reduction of a cyano group to form the primary amine of the final product. niscpr.res.innih.gov One synthetic route to (±)-pregabalin starts from 2-benzyl-4-methylpentanenitrile, which is converted to 3-cyano-5-methylhexanoic acid. The nitrile group of this intermediate is then reduced to an amine to yield pregabalin. niscpr.res.in Another method involves the asymmetric hydrogenation of a cyano-substituted olefin to create the chiral center found in (S)-pregabalin. nih.gov

Furthermore, the synthesis of (S)-Pregabalin has been achieved through intermediates like (3S)-5-methyl-3-(2-oxo-2-{[(1S)-1-phenylethyl]amino}ethyl)hexanoic acid, highlighting the importance of chiral auxiliaries and stereoselective reactions in obtaining the desired enantiomer. google.com The resolution of racemic mixtures, for example using (S)-(+)-mandelic acid, is another key step in several reported syntheses to isolate the active (S)-enantiomer. chemicalbook.com These examples underscore the significance of compounds like this compound as foundational structures for accessing complex gamma-amino acids.

Applications in the Construction of Peptidomimetics and Beta-Peptides

The structural motifs found in this compound are relevant to the field of peptidomimetics and the synthesis of beta-peptides. Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones to enhance properties such as stability against enzymatic degradation. researchgate.net The development of peptidomimetics is a significant area of research aimed at creating novel therapeutic agents. nih.gov

Beta-peptides, which are oligomers of β-amino acids, are known to form stable secondary structures, including helices. chemrxiv.org The synthesis of β-peptides often involves the use of β-amino acid building blocks. While direct use of this compound in complex beta-peptide synthesis is not extensively documented in the provided results, its structural class, β-amino esters, are fundamental starting materials for creating these non-natural biopolymers. The synthesis of β-peptides can be achieved through solid-phase peptide synthesis (SPPS) techniques, where protected β-amino acids are sequentially coupled. nih.gov

Functionalization of Materials and Surfaces via Amine Linkage

The primary amine group of this compound and similar amino-functionalized molecules is highly effective for modifying the surfaces of various materials. This functionalization is crucial for tailoring the surface properties of materials for specific applications, such as improving biocompatibility or enabling the attachment of other molecules. nih.govnih.gov

For example, polymer surfaces can be modified to introduce amine groups, which can then be used for further chemical reactions. A study on poly(methyl methacrylate) (PMMA) demonstrated that treating the surface with diaminoalkanes resulted in amine-terminated surfaces. nih.gov These surface amines could then be used to immobilize enzymes or other biomolecules. nih.gov Similarly, the surfaces of biocompatible and biodegradable polymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) have been functionalized with amino groups to enhance the attachment of cells. nih.gov

The introduction of positive charges on a material's surface, which can be achieved through amination, has been shown to enhance cell affinity. mdpi.com This surface modification can be performed directly by reacting the material with an amine-containing solution, offering a straightforward method to improve the biological performance of materials without altering their bulk properties. mdpi.com

Conjugation Strategies for Bioconjugation Research (Amine-reactive Linkers)

The primary amine of this compound is a key functional group for bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides. broadpharm.com This is typically achieved using amine-reactive linkers, which are chemical tools designed to form covalent bonds with primary amines. thermofisher.com

Common amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds. thermofisher.comiris-biotech.de This chemistry is widely used to attach a variety of labels, such as fluorescent dyes or tags, to proteins for research purposes. broadpharm.com The reaction is typically carried out at a slightly alkaline pH. thermofisher.com

The ability to selectively react with amines makes these linkers invaluable for creating well-defined bioconjugates for a range of applications, including diagnostics and therapeutics. broadpharm.com The amine group on a molecule like this compound provides a handle for its attachment to biomolecules or surfaces that have been activated with amine-reactive groups.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing Methyl 3-(aminomethyl)hexanoate. Current industrial syntheses, often targeting related compounds like Pregabalin (B1679071), provide a starting point but leave room for improvement in atom economy and sustainability.

Key areas for investigation include:

Chemoenzymatic Methods: The use of enzymes, such as nitrilases or lipases, offers a promising green alternative for producing chiral intermediates with high enantioselectivity under mild conditions. researchgate.net Research into immobilized enzymes could lead to reusable catalysts, further enhancing the sustainability of the process. researchgate.net

Biomass-Derived Feedstocks: A significant leap forward would be the development of synthetic pathways that utilize renewable, biomass-based platform molecules instead of petroleum-based starting materials. rsc.org This aligns with the growing demand for sustainable chemical manufacturing.

Elimination of Hazardous Reagents: Future routes should aim to replace hazardous reagents, such as those requiring cryogenic conditions or pyrophoric materials like butyl lithium, with safer alternatives. google.com This not only improves the environmental footprint but also reduces the cost and complexity of industrial-scale production.

Investigation of New Catalytic Systems for Enantioselective Synthesis

Achieving high enantioselectivity is crucial, as the biological activity of chiral molecules is often specific to one enantiomer. While asymmetric hydrogenation using catalysts like Rhodium-Me-DuPHOS has proven effective for related compounds, there is a vast, unexplored landscape of alternative catalytic systems. researchgate.net

Future research should explore:

Organocatalysis: The use of small organic molecules as catalysts presents a metal-free alternative for enantioselective synthesis. Urea and thiourea derivatives, for example, have shown high efficiency in Mannich reactions to produce β-amino esters. acs.org

Transition Metal Catalysis: Beyond rhodium, investigating other transition metals like ruthenium, iridium, and nickel could yield novel catalysts with improved activity, selectivity, or cost-effectiveness. rsc.org For instance, Ni(II) complexes have been used for the asymmetric addition of diethyl malonate to nitroalkenes, a key step in synthesizing analogs of neurotropic drugs. researchgate.net

Multi-catalytic Strategies: Combining different catalytic modes, such as photocatalysis with transition metal catalysis, can enable novel reaction pathways. For example, a dual system using an iridium photocatalyst and a chiral copper catalyst has been developed for the radical C-H amination of alcohols to form β-amino alcohols, a strategy that could be adapted for β-amino esters. nih.gov

Catalytic System TypePotential CatalystsKey Advantages
Asymmetric Hydrogenation Rhodium (e.g., Me-DuPHOS), Ruthenium, IridiumHigh enantioselectivity, established methodology
Organocatalysis Urea/Thiourea derivatives, SquaramidesMetal-free, lower toxicity, readily available
Biocatalysis Nitrilases, Lipases (immobilized)High selectivity, mild reaction conditions, sustainable
Multi-catalytic Systems Photocatalysis + Transition Metal CatalysisEnables novel reaction pathways, C-H functionalization

Exploration of Advanced Functionalization for Materials Science Applications

The bifunctional nature of this compound, possessing both an amine and an ester group, makes it an ideal building block for novel polymers and functional materials. A particularly promising area is the synthesis of poly(β-amino esters) (PBAEs). nih.gov

Avenues for future materials science research include:

Monomer for Novel PBAEs: this compound can be used as a monomer in Michael addition polymerizations to create a new library of PBAEs. nih.gov The specific structure of this monomer could impart unique properties to the resulting polymers, such as enhanced biodegradability or specific mechanical characteristics.

Covalent Adaptable Networks (CANs): β-amino esters are key components in the formation of CANs, which are materials capable of self-healing and reprocessing. Research into incorporating this compound into these networks could lead to advanced materials with dynamic covalent bonds, useful for applications requiring robust, reprocessable polymers. nih.gov

Surface Functionalization: The amine group can be used to graft the molecule onto the surface of materials like ordered mesoporous silica (B1680970) (e.g., SBA-15), altering their surface properties. mdpi.com This could be used to create materials with tailored adsorption capabilities for applications in catalysis, separation, or biomedicine. mdpi.com

Deeper Computational and Theoretical Modeling of Reactivity and Conformation

Computational chemistry offers powerful tools to accelerate research and development by providing deep insights into reaction mechanisms and molecular properties. rsc.org

Future computational studies should focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) can be used to model transition states and reaction pathways for various synthetic routes. rsc.orgacs.org This can help in optimizing reaction conditions and in the rational design of new, more efficient catalysts.

Catalyst Design: Computational screening can predict the effectiveness of potential catalysts, reducing the need for extensive empirical experimentation. rsc.org Modeling catalyst-substrate interactions is key to understanding the origins of enantioselectivity and designing catalysts with improved performance. acs.org

Conformational Analysis: Understanding the conformational preferences of this compound is crucial, especially when considering its incorporation into polymers or its interaction with biological systems. Advanced kinetic theories and calculations can provide accurate data on its structure and reactivity. researchgate.net

Integration into Flow Chemistry Methodologies

Transitioning the synthesis of this compound from traditional batch processing to continuous flow chemistry could offer substantial advantages in terms of safety, efficiency, and scalability. polimi.it

Key research directions in this area include:

Process Intensification: Flow reactors provide superior heat and mass transfer, allowing for reactions to be run safely at higher temperatures and pressures than in batch mode. This can significantly reduce reaction times and improve yields. polimi.it

Synthesis of Hazardous Intermediates: Flow chemistry is particularly well-suited for handling hazardous reagents or unstable intermediates by generating and consuming them in situ, minimizing risk. mdpi.com

Multi-step Telescoped Synthesis: Multiple reaction and purification steps can be integrated into a single, continuous flow process. polimi.it This reduces manual handling, minimizes waste, and can lead to a fully automated synthesis of the final product, which is highly desirable for pharmaceutical and industrial production. polimi.it

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-(aminomethyl)hexanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of a nitrobenzaldehyde derivative with acetylacetone or a similar diketone under basic conditions, followed by esterification with methanol. Catalysts (e.g., sodium hydroxide) and controlled temperatures (e.g., 60–80°C) are critical for optimizing yield and purity. Post-reaction purification via recrystallization or column chromatography is often required to isolate the ester .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm the ester backbone and aminomethyl group. For example, the aminomethyl proton resonates at δ 2.8–3.2 ppm (triplet, coupling with adjacent CH2_2), while ester carbonyl carbons appear at 170–175 ppm .
  • GC/MS : Determines molecular weight (e.g., m/z 173 for the parent ion) and fragmentation patterns (e.g., loss of CH3_3OH or COOCH3_3 groups).
  • Elemental Analysis : Validates the empirical formula (e.g., C8_8H15_{15}NO2_2) by comparing calculated vs. observed C, H, N, and O percentages .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under controlled humidity (40–80% RH) and temperature (25–40°C) are conducted. HPLC or TLC monitors degradation products (e.g., hydrolysis to 3-(aminomethyl)hexanoic acid). Buffered solutions at pH 1–12 help identify pH-dependent instability .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model the electron density around the aminomethyl and ester groups to predict sites for nucleophilic attack (e.g., at the carbonyl carbon or β-position). Molecular docking simulations assess interactions with biological targets, such as enzymes, to guide derivatization strategies .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Systematic meta-analysis of published data identifies variables (e.g., assay conditions, cell lines) causing discrepancies. For example, IC50_{50} values in enzyme inhibition studies may vary due to differences in buffer ionic strength or incubation time. Replicating experiments under standardized protocols with positive/negative controls clarifies inconsistencies .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Scaling from lab to pilot plant introduces challenges like heat dissipation during exothermic steps (e.g., condensation) and solvent recovery. Continuous flow reactors improve temperature control, while in-line FTIR monitors reaction progress. Recrystallization in mixed solvents (e.g., ethanol/water) enhances purity without excessive solvent use .

Q. How does introducing an aminomethyl group at the 3-position influence the ester’s pharmacokinetic properties?

  • Methodological Answer : Comparative studies with non-aminated analogs assess logP (lipophilicity), plasma protein binding, and metabolic stability. For instance, the aminomethyl group increases water solubility but may reduce blood-brain barrier penetration due to hydrogen bonding. In vitro hepatocyte models predict hepatic clearance rates .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antifungal activity of this compound derivatives?

  • Methodological Answer : Discrepancies arise from variations in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus), inoculum size, or compound solubility in assay media. Standardizing protocols (e.g., CLSI guidelines) and using fractional inhibitory concentration (FIC) indices clarify synergistic/antagonistic effects with existing antifungals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.